molecular formula C22H21F2N3O3 B6564945 8-(2,6-difluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021211-24-4

8-(2,6-difluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6564945
CAS No.: 1021211-24-4
M. Wt: 413.4 g/mol
InChI Key: HEFCUCFBUFYAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with fused imidazolidine-2,4-dione and piperidine rings. The substituents at the 3- and 8-positions—specifically the 4-methylbenzyl group and 2,6-difluorobenzoyl moiety—dictate its physicochemical and pharmacological properties.

Properties

IUPAC Name

8-(2,6-difluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3/c1-14-5-7-15(8-6-14)13-27-20(29)22(25-21(27)30)9-11-26(12-10-22)19(28)18-16(23)3-2-4-17(18)24/h2-8H,9-13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFCUCFBUFYAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=C(C=CC=C4F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Table 1: Key Structural Modifications and Physicochemical Properties
Compound Name R1 (Position 3) R2 (Position 8) Molecular Weight logP Biological Activity
Target Compound 4-Methylphenylmethyl 2,6-Difluorobenzoyl N/A* N/A* Inferred PHD inhibition (based on SAR)
8-(3,4-Dimethoxybenzoyl)-3-[(4-Fluorophenyl)Methyl]-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione 4-Fluorophenylmethyl 3,4-Dimethoxybenzoyl 441.46 1.818 Not reported
8-(2,3-Dihydro-1H-Inden-2-yl)-1-Isobutyl-3-(4-Methoxybenzyl)-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione 4-Methoxybenzyl 2,3-Dihydro-1H-Inden-2-yl N/A N/A WASp degradation, anti-cancer activity
1,3,8-Triazaspiro[4.5]Decane-2,4-Dione (Parent Compound 11) H 3-Methylpyridine N/A N/A PHD2 inhibition (IC50: ~50 nM)

*Exact data for the target compound are unavailable in the provided evidence.

Key Observations :

  • Aromatic Substituent Effects : The 2,6-difluorobenzoyl group in the target compound likely enhances lipophilicity and metabolic stability compared to the 3,4-dimethoxybenzoyl derivative . Fluorine atoms may also improve binding affinity to enzymatic targets via halogen bonding .
  • PHD3) compared to smaller substituents like H or 4-fluorophenylmethyl .
Table 2: Comparative Pharmacological Profiles
Compound Series Target/Activity SAR Insights Reference
1,3,8-Triazaspiro[4.5]Decane-2,4-Diones PHD2 Inhibition - Chelating groups (e.g., pyridine at R2) critical for Fe(II) binding.
- 3-Methylpyridine (Compound 11) shows IC50 ~50 nM.
- Thiophene or phenol at R2 abolishes activity.
WASp-Targeting SMC #13 WASp degradation, anti-hematopoietic cancer - 4-Methoxybenzyl at R3 enhances specificity for WASp.
- Spirocyclic core ensures rigidity for binding.
Myelostimulators Hematopoietic cell proliferation - Substituents at R3 (e.g., aryl groups) modulate myelostimulatory effects.

Key Findings :

  • However, fluorine’s weaker Lewis basicity compared to pyridine could reduce potency .
  • Therapeutic Specificity: Unlike WASp-targeting SMC #13, the target compound’s 4-methylphenylmethyl group may direct activity toward non-hematopoietic targets, such as hypoxia-related pathways .

Physicochemical and Pharmacokinetic Considerations

  • Hydrogen Bonding : The imidazolidine-2,4-dione core provides hydrogen bond acceptors (PSA ~73.5 Ų in ), critical for target engagement but possibly limiting oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.